1,1,2-Trichloroethane (1,2,2-D3)

GC-MS Environmental Analysis Isotope Dilution

1,1,2-Trichloroethane (1,2,2-D3), CAS 171086-93-4, is a deuterated isotopologue of the chlorinated hydrocarbon 1,1,2-trichloroethane (CAS 79-00-5). It is an analytical grade research compound categorized as an environmental standard and stable isotope-labeled internal standard.

Molecular Formula C2H3Cl3
Molecular Weight 136.42 g/mol
CAS No. 171086-93-4
Cat. No. B061801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trichloroethane (1,2,2-D3)
CAS171086-93-4
Molecular FormulaC2H3Cl3
Molecular Weight136.42 g/mol
Structural Identifiers
SMILESC(C(Cl)Cl)Cl
InChIInChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D
InChIKeyUBOXGVDOUJQMTN-FUDHJZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trichloroethane (1,2,2-D3) CAS 171086-93-4: Analytical Grade Isotopically Labeled Internal Standard for Environmental and Biochemical Research


1,1,2-Trichloroethane (1,2,2-D3), CAS 171086-93-4, is a deuterated isotopologue of the chlorinated hydrocarbon 1,1,2-trichloroethane (CAS 79-00-5). It is an analytical grade research compound categorized as an environmental standard and stable isotope-labeled internal standard . The compound is available in small quantities (typically 0.25 g or 0.5 g) with certified isotopic enrichment of 99 atom % D and chemical purity of ≥98% . Its primary research utility lies in mass spectrometry and gas chromatography applications where the deuterium substitution (+3 Da mass shift relative to the unlabeled compound) enables precise quantification and tracking of the non-deuterated analog in complex matrices .

Why Unlabeled 1,1,2-Trichloroethane or Alternative Internal Standards Cannot Replace the 1,2,2-D3 Isotopologue


In quantitative GC-MS and LC-MS workflows, the use of a structurally identical, stable isotope-labeled internal standard is essential to correct for matrix effects, ionization efficiency variations, and sample preparation losses [1]. Unlabeled 1,1,2-trichloroethane (CAS 79-00-5) cannot serve this function because it co-elutes and shares the same m/z fragmentation pattern as the target analyte, making chromatographic and mass spectrometric distinction impossible. While other deuterated internal standards (e.g., 1,2-dichloroethane-d4) are available, they differ in chemical structure and may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in complex environmental or biological matrices. The 1,2,2-D3 isotopologue provides the closest physicochemical match to the native analyte, ensuring that any variability during sample processing affects both the standard and the analyte proportionally—a requirement for accurate quantification via isotope dilution mass spectrometry (IDMS) .

1,1,2-Trichloroethane (1,2,2-D3) CAS 171086-93-4: Quantitative Differentiation Data for Procurement and Method Development


Isotopic Enrichment and Chemical Purity Specification for GC-MS Internal Standard Suitability

Commercially available 1,1,2-Trichloroethane (1,2,2-D3) is certified at 99 atom % D isotopic enrichment with a minimum chemical purity of 98% . This specification ensures a minimal contribution of unlabeled (d0) isotopologue to the analytical signal, which is critical for maintaining the linearity and accuracy of isotope dilution calibration curves. Lower enrichment standards (e.g., <98 atom % D) introduce higher background interference and may require correction factors that degrade method detection limits [1].

GC-MS Environmental Analysis Isotope Dilution

Mass Spectrometric Differentiation: Exact Mass Shift for Selective Ion Monitoring

The substitution of three hydrogen atoms with deuterium at positions 1,2,2 increases the molecular weight from 133.40 g/mol (unlabeled, C₂H₃Cl₃) to 136.42 g/mol (1,2,2-D3, C₂D₃Cl₃), producing a +3 Da mass shift [1]. This shift is sufficiently large to avoid isotopic overlap with the native analyte's M+1 and M+2 isotopologues (primarily arising from ¹³C and ³⁷Cl natural abundance), while remaining close enough to preserve nearly identical chromatographic retention time and ionization efficiency [2]. In GC-MS selected ion monitoring (SIM) mode, the deuterated standard can be quantified using m/z 136→97 transitions while the native analyte is monitored at m/z 133→97, enabling simultaneous, interference-free detection .

Mass Spectrometry GC-MS Quantitative Analysis

Henry's Law Solubility Constant: Validated Physicochemical Data for Environmental Fate Modeling

The Henry's law solubility constant (Hscp) for 1,1,2-trichloroethane-d3 has been experimentally determined as 1.3 × 10⁻² mol/(m³·Pa) at 298.15 K, with a temperature dependence d ln Hscp / d (1/T) of 5100 K [1]. This measured value provides a reliable benchmark for estimating air-water partitioning behavior in environmental fate models. While the Henry's constant for the unlabeled compound is expected to be nearly identical due to negligible isotope effects on volatility for this molecular weight range, the availability of a verified, literature-sourced value for the specific deuterated isotopologue supports its use in tracer studies where precise mass balance calculations are required [2].

Environmental Chemistry Henry's Law Fate and Transport Modeling

Mechanistic Elucidation in Surface Chemistry via HREELS: Deuterium Labeling Confirms Vinyl Intermediate Formation

In high-resolution electron energy loss spectroscopy (HREELS) studies of 1,1,2-trichloroethane adsorption on Pt(111), the use of the deuterated isotopologue (1,2,2-D3) enabled definitive vibrational band assignments confirming the formation of a surface vinyl (C₂H₃) intermediate upon UV irradiation [1]. The isotopic shift observed in the C-D stretching region (∼2200 cm⁻¹ versus ∼3000 cm⁻¹ for C-H) provided unambiguous evidence that the surface species retained the deuterium label, eliminating alternative mechanistic interpretations involving complete hydrogen abstraction or exchange with surface hydrogen. The unlabeled compound alone could not resolve this mechanistic ambiguity because the HREELS spectrum lacked sufficient discriminating features in the C-H stretching region .

Surface Chemistry HREELS Catalysis Mechanistic Studies

Deuterated Solvent Utility in NMR Spectroscopy: Background Suppression for Chlorinated Compound Characterization

As a deuterated solvent, 1,1,2-trichloroethane-d3 provides a 'silent' background in ¹H NMR spectroscopy, enabling clear observation of analyte proton signals in the aliphatic region (δ 1.0-4.0 ppm) without interference from solvent resonances . Unlabeled 1,1,2-trichloroethane exhibits two proton signals (a doublet at ∼δ 5.8 ppm for CHCl₂ and a triplet at ∼δ 4.0 ppm for CH₂Cl) that would overlap with many analytes of interest. While other deuterated solvents (e.g., chloroform-d, DMSO-d6) are more common, the specific solubility profile of 1,1,2-trichloroethane-d3 makes it uniquely suitable for highly chlorinated, nonpolar analytes that may have limited solubility in standard deuterated solvents [1].

NMR Spectroscopy Deuterated Solvent Structure Elucidation

Stability and Storage Specifications: Validated Shelf-Life for Method Development Continuity

Commercial specifications for 1,1,2-Trichloroethane (1,2,2-D3) indicate that the compound is stable for at least three years when stored at room temperature under recommended conditions (protected from light, stored under nitrogen) . After three years, re-analysis for chemical purity is recommended before continued use as a calibration standard . This documented stability profile supports procurement planning for long-term environmental monitoring programs and method validation studies where consistent standard availability is critical. In contrast, some alternative internal standards or lower-purity preparations may degrade more rapidly, introducing variability that compromises inter-batch comparability .

Stability Testing Method Validation Procurement

1,1,2-Trichloroethane (1,2,2-D3) CAS 171086-93-4: Validated Application Scenarios for Scientific Procurement


Isotope Dilution GC-MS Quantification of 1,1,2-Trichloroethane in Environmental Water and Soil Samples

Environmental testing laboratories conducting EPA methods for volatile organic compounds (VOCs) in groundwater, surface water, or soil can employ 1,1,2-Trichloroethane (1,2,2-D3) as a surrogate or internal standard to meet isotope dilution mass spectrometry (IDMS) requirements. The 99 atom % D enrichment and +3 Da mass shift ensure accurate quantification of native 1,1,2-trichloroethane even in the presence of complex matrix interferences, enabling detection at trace levels required for regulatory compliance monitoring and site remediation assessments .

Metabolic Pathway Tracing in Toxicological and Pharmacokinetic Studies

Toxicology research groups investigating the biotransformation of chlorinated hydrocarbons can use the deuterated analog to track metabolic fate without radiolabeling hazards. The deuterium label allows GC-MS differentiation between parent compound and metabolites while preserving the same enzyme substrate specificity as the unlabeled compound. This application is supported by literature indicating that 1,1,2-trichloroethane metabolism proceeds via cytochrome P450-mediated oxidation and glutathione conjugation pathways , and the deuterated standard enables precise quantification of these metabolic fluxes in in vitro microsomal assays or in vivo animal models .

Mechanistic Surface Science and Heterogeneous Catalysis Research

Surface chemistry laboratories studying the adsorption, decomposition, and reaction pathways of chlorinated hydrocarbons on catalytic surfaces (e.g., Pt, Pd, Ni) require deuterated analogs to definitively assign vibrational bands and confirm reaction intermediates. As demonstrated by HREELS studies on Pt(111) , the deuterated 1,2,2-D3 isotopologue provides the necessary isotopic shift to distinguish between surface-bound vinyl species and other possible reaction products. This evidence is essential for publishing mechanistic findings in high-impact surface science and catalysis journals .

Deuterated Solvent for NMR Characterization of Chlorinated Analytes

Synthetic organic chemists and analytical chemists characterizing highly chlorinated, nonpolar compounds via NMR spectroscopy can utilize 1,1,2-trichloroethane-d3 as a solvent to eliminate interfering proton signals while maintaining solubility for their analytes . This is particularly valuable when analyzing compounds with aliphatic proton signals that would otherwise overlap with the solvent peaks of more common deuterated solvents (e.g., DMSO-d6, methanol-d4). The compound's stability at room temperature and compatibility with long-term storage support its use as a laboratory reagent stock .

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